Cas no 91016-89-6 (ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride)
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride Chemical and Physical Properties
Names and Identifiers
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- ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride
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- MDL: MFCD29047274
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM470030-100mg |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95%+ | 100mg |
$628 | 2022-08-31 | |
| Chemenu | CM470030-250mg |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95%+ | 250mg |
$888 | 2022-08-31 | |
| Chemenu | CM470030-500mg |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95%+ | 500mg |
$1384 | 2022-08-31 | |
| Chemenu | CM470030-1g |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95%+ | 1g |
$1765 | 2022-08-31 | |
| Enamine | EN300-247056-0.05g |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95% | 0.05g |
$306.0 | 2024-06-19 | |
| Enamine | EN300-247056-0.1g |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95% | 0.1g |
$457.0 | 2024-06-19 | |
| Enamine | EN300-247056-0.25g |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95% | 0.25g |
$650.0 | 2024-06-19 | |
| Enamine | EN300-247056-0.5g |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95% | 0.5g |
$1025.0 | 2024-06-19 | |
| Enamine | EN300-247056-1.0g |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95% | 1.0g |
$1315.0 | 2024-06-19 | |
| Enamine | EN300-247056-2.5g |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride |
91016-89-6 | 95% | 2.5g |
$2576.0 | 2024-06-19 |
ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
Additional information on ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride
Introduction to Ethyl 2,6-dimethylpiperidine-4-carboxylate Hydrochloride (CAS No. 91016-89-6)
Ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride, identified by its CAS number 91016-89-6, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The molecular structure of ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride consists of a piperidine ring substituted with two methyl groups at the 2- and 6-positions, and a carboxylate ester group at the 4-position, further modified by a hydrochloride salt form. This specific configuration imparts distinct chemical and pharmacological characteristics that make it a valuable intermediate in synthetic chemistry.
The utility of ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride lies in its role as a building block for more complex molecules. In recent years, there has been a surge in research focusing on the development of novel therapeutics targeting neurological and cardiovascular diseases. The piperidine scaffold is particularly prominent in this area due to its ability to interact with biological targets in a manner that enhances drug efficacy and reduces side effects. The presence of methyl groups at the 2- and 6-positions further modulates the pharmacokinetic properties of the compound, making it an attractive candidate for further derivatization.
Recent studies have highlighted the importance of ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride in the synthesis of bioactive molecules. For instance, researchers have utilized this compound to develop new analogs of existing drugs with improved pharmacological profiles. The ester group at the 4-position provides a versatile handle for chemical modifications, allowing for the introduction of various functional groups that can enhance binding affinity or metabolic stability. This flexibility has been exploited in the design of potential treatments for conditions such as depression and hypertension.
In addition to its pharmaceutical applications, ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride has shown promise in materials science. Its unique structural features make it a suitable candidate for developing novel polymers and coatings with enhanced durability and functionality. The ability to incorporate this compound into material formulations could lead to advancements in areas ranging from electronics to medical implants.
The synthesis of ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as catalytic hydrogenation and nucleophilic substitution, are often employed to achieve high yields and purity. The hydrochloride salt form is particularly favored due to its stability and solubility characteristics, which are critical for both laboratory research and industrial applications.
As our understanding of molecular interactions continues to evolve, the demand for specialized intermediates like ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride is expected to grow. The compound's versatility and well-documented chemical properties make it an indispensable tool for chemists and biologists working on cutting-edge research projects. Its role in developing new drugs and materials underscores its significance in advancing scientific knowledge and innovation.
The future prospects for ethyl 2,6-dimethylpiperidine-4-carboxylate hydrochloride are bright, with ongoing research exploring its potential in diverse fields. Collaborative efforts between academia and industry are likely to drive further discoveries and applications, solidifying its place as a cornerstone compound in modern chemistry. As new methodologies emerge, the possibilities for utilizing this compound will continue to expand, offering exciting opportunities for scientific exploration and technological advancement.
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